
Retronecine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retronecine hydrochloride: is a pyrrolizidine alkaloid found in various plants, particularly in the genera Senecio and Crotalaria, and the family Boraginaceae . It is the most common central core for other pyrrolizidine alkaloids . Pyrrolizidine alkaloids are known for their toxic properties, and this compound is no exception. This compound has been studied extensively due to its presence in medicinal plants and its potential health risks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Retronecine hydrochloride can be synthesized through several methods. One common approach involves the use of ethyl 2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate as a starting material . The synthesis typically involves five steps, including cyclization and reduction reactions . Another method involves the use of functionalized nitrones, which allows for a highly stereoselective and regioselective synthesis of retronecine .
Industrial Production Methods: Industrial production of this compound often involves the extraction of pyrrolizidine alkaloids from plant sources. The extraction process includes solvent extraction, purification, and crystallization to obtain the desired compound . Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Retronecine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products: The major products formed from the reactions of this compound include various derivatives of pyrrolizidine alkaloids. These derivatives are often used in further research and development of pharmaceuticals and other applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, retronecine hydrochloride is used as a starting material for the synthesis of other pyrrolizidine alkaloids. Its unique structure makes it a valuable compound for studying the reactivity and properties of alkaloids .
Biology: In biological research, this compound is studied for its toxicological effects. It is known to form DNA adducts, leading to cytotoxicity and genotoxicity . Researchers use this compound to understand the mechanisms of toxicity and to develop methods for detecting and mitigating its effects .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Despite its toxic properties, it has shown promise in certain treatments, such as anti-cancer therapies . Researchers are exploring ways to harness its bioactivity while minimizing its toxicity .
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of complex molecules .
Mecanismo De Acción
Retronecine hydrochloride exerts its effects through the formation of pyrrole-protein and pyrrole-DNA adducts . These adducts lead to cytotoxicity and genotoxicity, causing damage to cells and genetic material . The compound’s mechanism of action involves metabolic activation, where it is converted into reactive intermediates that interact with cellular components . This process is mediated by specific enzymes and pathways, including cytochrome P450 enzymes .
Comparación Con Compuestos Similares
Heliotridine: An enantiomer of retronecine, found in similar plant sources.
Crotonecine: Another pyrrolizidine alkaloid with a similar structure and properties.
Senecionine: A related alkaloid with similar toxicological effects.
Uniqueness: Retronecine hydrochloride is unique due to its widespread occurrence in various plants and its central role as a core structure for other pyrrolizidine alkaloids . Its distinct reactivity and toxicological profile make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
875-22-9 |
|---|---|
Fórmula molecular |
C8H14ClNO2 |
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
(1S,8S)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-5-6-1-3-9-4-2-7(11)8(6)9;/h1,7-8,10-11H,2-5H2;1H/t7-,8-;/m0./s1 |
Clave InChI |
QGUOKYVLQIMEEC-WSZWBAFRSA-N |
SMILES isomérico |
C1CN2CC=C([C@H]2[C@H]1O)CO.Cl |
SMILES canónico |
C1CN2CC=C(C2C1O)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



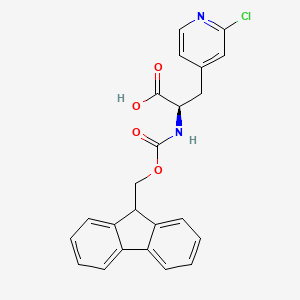
![2,6-Dibromobenzo[h]quinoline](/img/structure/B12815857.png)
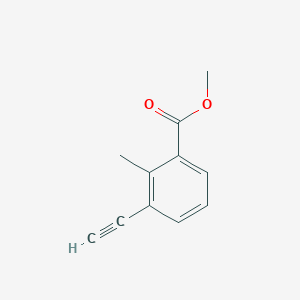
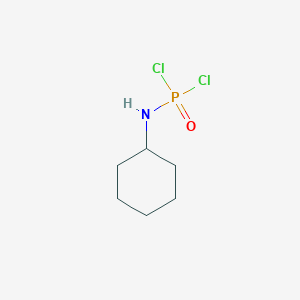
![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
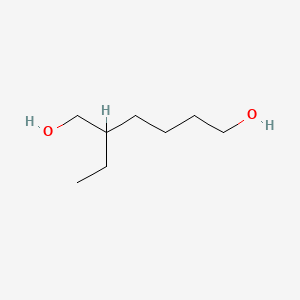
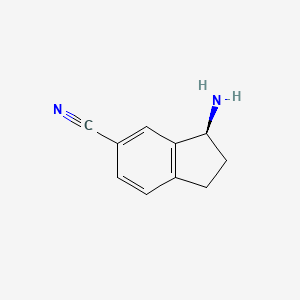
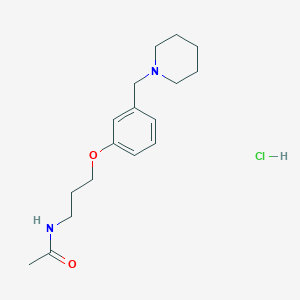
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
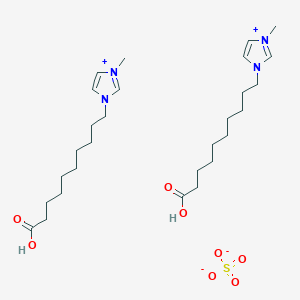
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)
![5-Chloro-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12815928.png)
